4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C₁₂H₁₂ClN₃OS and a molecular weight of 281.76 g/mol . This compound is known for its applications in proteomics research and is characterized by its unique structure, which includes an allyl group, a chlorophenoxy group, and a triazole ring .
Chemical Reactions Analysis
4-Allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl or chlorophenoxy groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The allyl and chlorophenoxy groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. These compounds share the triazole ring structure but differ in their functional groups, which can significantly impact their chemical and biological properties. Examples of similar compounds include:
- 4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSRTEMPZXVHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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